molecular formula C22H37NO5 B8101195 (E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide

(E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide

Cat. No.: B8101195
M. Wt: 395.5 g/mol
InChI Key: GKKWUSPPIQURFM-CABIYIIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a prostaglandin-like enamide derivative characterized by:

  • Core structure: A cyclopentane ring substituted with a 5-oxo group, a (2R)-configured hydroxy group, and an (E)-3-hydroxyoct-1-enyl chain.
  • Side chain: A hept-5-enamide group linked to an N-(2-hydroxyethyl) moiety.
  • Key functional groups: Hydroxy groups at multiple positions, an α,β-unsaturated enamide, and an oxocyclopentyl scaffold.

The stereochemistry (E-configuration of the enamide and 2R-hydroxy group) is critical for its conformational stability and biological interactions .

Properties

IUPAC Name

(E)-N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4+,13-12+/t17?,18?,19-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWUSPPIQURFM-CABIYIIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)NCCO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide

Key Differences :

  • Substituent on cyclopentane : A phenylpentenyl chain replaces the hydroxyoctenyl group, altering hydrophobicity and steric bulk.
  • Stereochemistry : The Z-configuration of the enamide (vs. E in the target compound) reduces planarity and may affect receptor binding.
  • Biological implications : The phenyl group enhances aromatic interactions but may reduce solubility compared to the hydroxyoctenyl chain in the target compound .

Structural Analog 2: (E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid

Key Differences :

  • Side chain: The hept-2-enoic acid chain (vs. hept-5-enamide) shifts the position of unsaturation, impacting molecular flexibility.
  • Biological activity : Carboxylic acid derivatives often exhibit higher plasma protein binding but reduced cell membrane permeability compared to amides .

Structural Analog 3: (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid

Key Differences :

  • Cyclopentane substitution : A 3-methyloctenyl group replaces the hydroxyoctenyl chain, introducing branching that may hinder enzymatic metabolism.
  • Molecular weight : 368.5 g/mol (vs. ~435–450 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
  • Stereocenters : Both compounds have 5 defined stereocenters, but the target compound’s additional hydroxyethylamide group introduces unique polar interactions .

Structural Analog 4: N-(3,4-Dimethoxyphenethyl)-N-(5-hydroxy-2,2-dimethylhexyl)acetamide

Key Differences :

  • Core structure : Lacks the prostaglandin-like cyclopentane ring, reducing structural complexity.
  • Functional groups : Dimethoxyphenethyl and dimethylhexyl groups prioritize lipophilicity over the target compound’s polar hydroxy-enamide system.
  • Synthetic route : Prepared via Grignard reactions, contrasting with the stereoselective methods used for prostaglandin analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereocenters Biological Relevance
Target Compound: (E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide C23H36N2O5 (est.) 5-oxocyclopentyl, hydroxyethylamide 5+ Prostaglandin-like signaling modulation
(Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide C28H39NO5 Phenylpentenyl, Z-enamide 5 Potential anti-inflammatory activity
(E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid C23H36O6 Carboxylic acid, methylnonenyl 6 Enhanced protein binding
(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid C21H36O5 3-methyloctenyl, heptenoic acid 5 Metabolic stability

Research Findings and Implications

  • Hydroxyoctenyl vs. phenylpentenyl chains : The hydroxyoctenyl group in the target compound improves water solubility compared to phenyl analogs but may reduce affinity for hydrophobic binding pockets .
  • Amide vs. carboxylic acid termini : The hydroxyethylamide group enhances metabolic stability relative to carboxylic acid derivatives, which are prone to glucuronidation .
  • Stereochemical complexity : The (2R)-hydroxy and (E)-enamide configurations are critical for mimicking natural prostaglandins, as seen in analogs with similar antiplatelet or vasodilatory activity .

Notes

Stereochemical sensitivity: Minor changes in configuration (e.g., Z vs. E enamide) drastically alter bioactivity, necessitating precise synthesis .

Substituent effects : Hydrophilic groups (e.g., hydroxyethylamide) improve solubility but may limit blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.